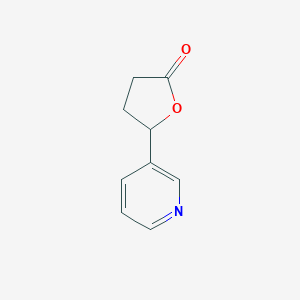

5-Pyridin-3-yloxolan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-4-3-8(12-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQJJRAPYHGKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943263 | |

| Record name | 5-(Pyridin-3-yl)dihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20971-79-3 | |

| Record name | 2(3H)-Furanone, dihydro-5-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020971793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Pyridin-3-yl)dihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Pyridin 3 Yloxolan 2 One and Its Analogues

Retrosynthetic Analysis of the 5-Pyridin-3-yloxolan-2-one Scaffold

A logical retrosynthetic approach to this compound identifies two primary disconnection points, leading to plausible starting materials. The first key disconnection is the ether bond (C-O) between the oxolan-2-one ring and the pyridine (B92270) moiety. This bond can be formed through nucleophilic substitution or cross-coupling reactions, suggesting precursors like a 5-halo- or 5-hydroxy-oxolan-2-one and 3-hydroxypyridine or a 3-halopyridine, respectively.

The second major disconnection is within the oxolan-2-one ring itself, breaking the ester linkage. This points to a γ-hydroxy carboxylic acid or its ester equivalent as the immediate precursor. This linear precursor would already contain the pyridin-3-yloxy substituent at the C4 position. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnecting the C-O ether bond first. This simplifies the lactone portion to a more basic γ-butyrolactone derivative, which is then coupled with a pyridine derivative.

Pathway B: Disconnecting the lactone ring first. This approach maintains the C-O ether bond within a linear precursor, which is then cyclized to form the target molecule.

These pathways guide the selection of specific synthetic strategies for constructing the two key structural motifs.

Strategies for the Construction of the Oxolan-2-one Ring

The γ-butyrolactone ring is a common structural motif in many biologically active compounds, and numerous methods for its synthesis have been developed. nih.gov

Lactonization Reactions and Cyclization Protocols

The most direct method for forming the oxolan-2-one ring is the intramolecular cyclization (lactonization) of a γ-hydroxy carboxylic acid or its corresponding ester. This transformation is typically acid-catalyzed and proceeds by intramolecular esterification.

For the synthesis of this compound, this would involve the cyclization of a 4-hydroxy-4-(pyridin-3-yloxy)butanoic acid derivative. Alternative approaches include the reduction of γ-keto acids or cyclic anhydrides, such as succinic anhydride derivatives. Gold-catalyzed electrophilic cyclization of specific substrates like 4-bromo-3-yn-1-ols has also been reported as an efficient method for producing γ-butyrolactones under mild conditions. organic-chemistry.org

Approaches to Substituted Furanone Rings

The synthesis of substituted furanone rings, which are isomers of oxolan-2-ones, can also serve as a pathway to the desired scaffold, followed by subsequent reduction or rearrangement. For instance, α-exo-methylene γ-butyrolactones can be synthesized via a two-step sequence involving a chromium-catalyzed allylation of an aldehyde followed by lactonization. organic-chemistry.org While not a direct route to the saturated oxolan-2-one, such methods highlight the diversity of approaches to constructing the core five-membered ring, which can then be modified. A one-pot zinc-mediated allylation-lactonization reaction has also been shown to produce methylene butyrolactones from aldehydes with near-quantitative conversion in short reaction times. acs.org

Approaches for Introducing the Pyridin-3-yl Moiety

The formation of the aryl ether bond, specifically a pyridyl ether, is a critical step in the synthesis. This can be achieved either before or after the formation of the lactone ring, depending on the chosen synthetic pathway.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-O bonds. mit.edursc.org The Buchwald-Hartwig amination protocol, traditionally used for C-N bond formation, has been adapted for C-O bond formation as well. This reaction would typically involve coupling a 3-halopyridine (e.g., 3-bromopyridine) with a 5-hydroxyoxolan-2-one precursor, or vice-versa, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. These reactions often exhibit high functional group tolerance and can be performed under mild conditions. mit.edudocumentsdelivered.com

Below is a table summarizing typical conditions for analogous palladium-catalyzed C-O coupling reactions to form aryl ethers.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | RockPhos | K₃PO₄ | Toluene | 100 | 75-95 |

| tBuBrettPhos Pd G3 | (internal) | Cs₂CO₃ | Toluene | 80-110 | 80-98 |

| Pd₂(dba)₃ | Biarylphosphine | NaOtBu | Dioxane | 80-120 | 70-90 |

Note: This data is representative of general palladium-catalyzed C-O cross-coupling reactions and would require optimization for the specific synthesis of this compound.

Nucleophilic Additions and Substitutions

Nucleophilic aromatic substitution (SNAr) offers an alternative, metal-free approach to forming the pyridyl ether linkage. wikipedia.org In this method, a nucleophile displaces a leaving group on an aromatic ring. For this to be effective on a pyridine ring, an electron-withdrawing group is typically required to activate the ring towards nucleophilic attack. The reaction is most favorable at the 2- and 4-positions of the pyridine ring because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. acs.orgstackexchange.com

For substitution at the 3-position, as required for this compound, the reaction is generally slower and may require more forcing conditions or a highly activated pyridine ring (e.g., with strong electron-withdrawing groups). quimicaorganica.org A typical SNAr reaction would involve reacting 3-halopyridine with the alkoxide of 5-hydroxyoxolan-2-one. The reactivity of halopyridines in SNAr reactions generally follows the trend F > Cl > Br > I, with fluoropyridines being significantly more reactive. nih.gov

Specific Synthetic Pathways for this compound Synthesis

The synthesis of this compound can be strategically designed by forming the key ether linkage as a final step, starting from a suitably functionalized γ-butyrolactone precursor.

A plausible and efficient method for the preparation of this compound involves the reaction of a precursor molecule, 5-hydroxyoxolan-2-one, with 3-hydroxypyridine. 5-Hydroxyoxolan-2-one, also known as γ-hydroxybutyrolactone, is a key intermediate that can be synthesized through various methods, including the oxidation of furfural. wikipedia.org

The ether linkage can be formed via a nucleophilic substitution reaction. A particularly effective method for this transformation is the Mitsunobu reaction. missouri.edualfa-chemistry.comorganic-chemistry.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to an ether under mild conditions. In this context, 5-hydroxyoxolan-2-one acts as the alcohol component and 3-hydroxypyridine serves as the nucleophile. The reaction is typically carried out in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.comchem-station.com

The general reaction scheme is as follows:

Scheme 1: Proposed synthesis of this compound via the Mitsunobu reaction.

Table 1: Reagents and Conditions for the Proposed Mitsunobu Reaction

| Reagent | Role | Typical Conditions |

| 5-Hydroxyoxolan-2-one | Alcohol Substrate | 1 equivalent |

| 3-Hydroxypyridine | Nucleophile | 1-1.5 equivalents |

| Triphenylphosphine (PPh₃) | Phosphine Reagent | 1-1.5 equivalents |

| Diethyl Azodicarboxylate (DEAD) | Azodicarboxylate | 1-1.5 equivalents |

| Anhydrous THF or Dichloromethane | Solvent | Room Temperature |

This method is advantageous due to its mild reaction conditions and broad functional group tolerance.

The synthesis of specific stereoisomers of this compound requires the use of diastereoselective and enantioselective strategies. The stereocenter of interest in this molecule is the C5 position of the oxolan-2-one ring.

Diastereoselective Synthesis: If the precursor 5-hydroxyoxolan-2-one is racemic, the Mitsunobu reaction will proceed with inversion of configuration at the C5 position. missouri.eduorganic-chemistry.orgchem-station.com This results in the formation of a racemic mixture of (R)- and (S)-5-pyridin-3-yloxolan-2-one. To achieve diastereoselectivity, one would need to start with an enantiomerically pure or enriched 5-hydroxyoxolan-2-one.

Enantioselective Synthesis: The key to an enantioselective synthesis of this compound lies in the preparation of an enantiomerically pure 5-hydroxyoxolan-2-one precursor. This can be achieved through several methods:

Kinetic Resolution: A racemic mixture of 5-hydroxyoxolan-2-one can be subjected to enzymatic or chemical kinetic resolution to selectively react one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Asymmetric Synthesis: The precursor itself can be synthesized using asymmetric methods. For instance, asymmetric dihydroxylation of a suitable alkene followed by lactonization can yield an enantiomerically pure γ-hydroxy acid, which can then be cyclized to the desired chiral lactone.

Once the enantiomerically pure 5-hydroxyoxolan-2-one is obtained, the subsequent Mitsunobu reaction with 3-hydroxypyridine will proceed with a predictable inversion of stereochemistry at the C5 position, leading to the desired enantiomer of this compound.

Green Chemistry Considerations in Synthetic Protocols

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing environmentally sustainable and efficient processes.

The choice of solvents and reagents plays a significant role in the environmental impact of a synthesis.

Solvent Selection: Traditional organic solvents often used in reactions like the Mitsunobu reaction (e.g., THF, dichloromethane) can be hazardous. Green chemistry encourages the use of safer alternatives such as water, ethanol, or solvent-free conditions where possible. researchgate.net For the synthesis of this compound, exploring the feasibility of conducting the etherification step in a greener solvent would be a key consideration.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. While the Mitsunobu reaction is stoichiometric, alternative catalytic methods for etherification could be explored. For instance, the use of a recyclable solid-supported catalyst could simplify purification and reduce waste. The synthesis of the 5-hydroxy-2(5H)-furanone precursor has been reported using a titanium silicate molecular sieve catalyst, which is an example of a greener catalytic approach. rsc.org

Table 2: Green Chemistry Approaches to Synthesis

| Principle | Application to this compound Synthesis |

| Safer Solvents | Exploring the use of water, ethanol, or ionic liquids as reaction media. |

| Catalysis | Investigating catalytic alternatives to stoichiometric reagents for the etherification step. |

| Renewable Feedstocks | Utilizing precursors derived from biomass, such as furfural for the synthesis of the oxolan-2-one ring. |

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Mitsunobu reaction, while effective, has a poor atom economy due to the formation of triphenylphosphine oxide and a hydrazine derivative as stoichiometric byproducts.

Furthermore, optimizing reaction conditions to achieve high yields and minimize the formation of side products is essential for improving reaction efficiency and reducing waste. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more efficient and greener synthesis.

Chemical Reactivity and Derivatization of 5 Pyridin 3 Yloxolan 2 One

Reactivity of the Lactone Ring

The γ-butyrolactone ring in 5-Pyridin-3-yloxolan-2-one contains a strained ester bond, making it susceptible to nucleophilic attack. This reactivity is centered on the carbonyl carbon and the ester linkage.

The lactone ring can be readily opened by various nucleophiles, a characteristic reaction of cyclic esters. This process breaks the endocyclic ester bond to yield linear, functionalized derivatives.

Hydrolysis : In the presence of acid or base, the lactone undergoes hydrolysis to yield 4-hydroxy-4-(pyridin-3-yloxy)butanoic acid. Basic hydrolysis, using a reagent like sodium hydroxide (B78521), proceeds via saponification to form the sodium salt of the carboxylic acid, which is then protonated in an acidic workup.

Aminolysis : Reaction with primary or secondary amines leads to the formation of amides. For example, treatment with an amine (R-NH₂) cleaves the lactone to produce N-substituted 4-hydroxy-4-(pyridin-3-yloxy)butanamides. This reaction is a common strategy for creating amide derivatives from lactones.

Table 1: Representative Ring-Opening Reactions

| Reaction | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | H₂O / H⁺ or OH⁻ | 4-hydroxy-4-(pyridin-3-yloxy)butanoic acid |

| Aminolysis | R-NH₂ (e.g., Methylamine) | N-methyl-4-hydroxy-4-(pyridin-3-yloxy)butanamide |

| Alcoholysis | R-OH / H⁺ or Base (e.g., Methanol) | Methyl 4-hydroxy-4-(pyridin-3-yloxy)butanoate |

The carbonyl group of the lactone is an electrophilic center that can undergo addition reactions, particularly with strong nucleophiles like organometallic reagents or reduction with hydrides.

Reduction : The use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester functionality. This reaction opens the lactone ring and reduces the resulting carboxylic acid to an alcohol, yielding 4-(pyridin-3-yloxy)butane-1,4-diol.

Grignard Reactions : Organometallic reagents, like Grignard reagents (R-MgX), attack the carbonyl carbon. pressbooks.pub This reaction typically involves the addition of two equivalents of the Grignard reagent. The first equivalent opens the lactone to form a ketone intermediate, which is then attacked by the second equivalent to yield a diol after an acidic workup. For instance, reacting this compound with excess methylmagnesium bromide would produce 1,1-dimethyl-4-(pyridin-3-yloxy)butane-1,4-diol.

Table 2: Potential Carbonyl Group Transformations

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O | 4-(pyridin-3-yloxy)butane-1,4-diol |

| Grignard Reaction | 1. CH₃MgBr (excess) 2. H₃O⁺ | 1,1-dimethyl-4-(pyridin-3-yloxy)butane-1,4-diol |

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This influences its reactivity towards both electrophiles and nucleophiles. wikipedia.orguoanbar.edu.iq

Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene, resembling a highly deactivated ring like nitrobenzene. wikipedia.orguoanbar.edu.iq The nitrogen atom deactivates the ring by inductive electron withdrawal. When substitution does occur, it is directed to the 3-position (and the equivalent 5-position), as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized. quimicaorganica.orgatlas.orgquora.com

In this compound, the ether oxygen attached to the 3-position is an electron-donating group, which activates the ring towards electrophilic attack. This activation competes with the deactivating effect of the ring nitrogen. The directing influence of the two groups must be considered:

The ring nitrogen directs incoming electrophiles to the 3- and 5-positions.

The 3-yloxy group (an ortho-, para-director) directs incoming electrophiles to the 2-, 4-, and 6-positions.

The combined effect generally favors substitution at the 2- and 4-positions, which are ortho and para to the activating -OR group, despite the general deactivation of the pyridine ring. Vigorous conditions are typically still required for these reactions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (fuming) | 5-(2-Nitro-pyridin-3-yloxy)oxolan-2-one and 5-(4-Nitro-pyridin-3-yloxy)oxolan-2-one |

| Bromination | Br₂ / Oleum | 5-(2-Bromo-pyridin-3-yloxy)oxolan-2-one and 5-(4-Bromo-pyridin-3-yloxy)oxolan-2-one |

| Sulfonation | SO₃ / H₂SO₄ | 3-(Oxolan-2-on-5-yloxy)pyridine-2-sulfonic acid and 3-(Oxolan-2-on-5-yloxy)pyridine-4-sulfonic acid |

The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic and basic center. It readily reacts with electrophiles, such as alkyl halides, in a process similar to the quaternization of tertiary amines. wikipedia.org

N-Alkylation : Reaction with an alkyl halide, such as methyl iodide, results in the formation of a pyridinium (B92312) salt: 3-(Oxolan-2-on-5-yloxy)-1-methylpyridin-1-ium iodide. The formation of this positively charged pyridinium ion makes the pyridine ring extremely electron-deficient and highly susceptible to subsequent nucleophilic attack at the 2- and 4-positions. youtube.com

While nucleophilic aromatic substitution on the pyridine ring itself (displacing a hydrogen) is difficult, it is greatly facilitated if a good leaving group is present at the 2- or 4-position. wikipedia.org The Chichibabin reaction, which uses sodium amide to introduce an amino group at the 2-position, is a classic example of such a transformation. wikipedia.org

Table 4: Nucleophilic Substitution Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 3-(Oxolan-2-on-5-yloxy)-1-methylpyridin-1-ium iodide |

| Chichibabin Reaction | Sodium Amide (NaNH₂) | 5-(2-Amino-pyridin-3-yloxy)oxolan-2-one |

The pyridine nucleus can undergo both oxidation at the nitrogen atom and reduction of the aromatic ring.

Oxidation : The nitrogen atom can be oxidized to form a pyridine N-oxide using peracids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The resulting compound, 5-(1-Oxy-pyridin-3-yloxy)oxolan-2-one, exhibits altered reactivity. The N-oxide functionality activates the 2- and 4-positions toward both electrophilic and nucleophilic attack and can be subsequently removed by reduction (e.g., with zinc dust) after a desired substitution has been performed. wikipedia.org

Reduction : The pyridine ring can be fully reduced to a piperidine (B6355638) ring under catalytic hydrogenation (e.g., H₂ over a Ni or Pt catalyst) or with sodium in ethanol. uoanbar.edu.iq This transformation converts the aromatic heterocycle into a saturated one, yielding 5-(Piperidin-3-yloxy)oxolan-2-one. This reaction removes the aromaticity and results in a significantly more basic and flexible aliphatic amine.

Table 5: Oxidation and Reduction of the Pyridine Nucleus

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| N-Oxidation | m-CPBA | 5-(1-Oxy-pyridin-3-yloxy)oxolan-2-one |

| Ring Reduction | H₂ / Ni or Na / EtOH | 5-(Piperidin-3-yloxy)oxolan-2-one |

Functionalization Strategies for Structural Modification

The structural modification of this compound can be approached by targeting either the pyridine ring or the γ-butyrolactone ring. Strategies can be employed to introduce a wide array of functional groups, enabling the synthesis of new derivatives with potentially altered chemical or biological properties.

Introduction of Diverse Functional Groups at Various Positions

Functionalization of the pyridine ring is a well-established field in organic synthesis. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is challenging. However, several strategies can be employed to introduce substituents at various positions. acs.orgresearchgate.net

Pyridine Ring Functionalization:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying pyridines. researchgate.netthieme-connect.com For a 3-substituted pyridine like this compound, functionalization can be directed to the C2, C4, and C6 positions. Transition-metal-catalyzed reactions, such as arylation, alkylation, and alkenylation, can be utilized to introduce carbon-carbon bonds. thieme-connect.com Minisci-type reactions, involving the addition of carbon-centered radicals, typically favor functionalization at the C2 and C4 positions. nih.gov

Pyridine N-Oxide Chemistry: Conversion of the pyridine nitrogen to a pyridine N-oxide activates the ring towards both nucleophilic and electrophilic attack. acs.orgscripps.edu The N-oxide can direct electrophilic substitution to the C4 position. youtube.comyoutube.com Subsequently, the N-oxide can be deoxygenated to restore the pyridine ring. acs.org Furthermore, the N-oxide can be activated with reagents like phosphorus oxychloride or sulfuryl chloride to facilitate nucleophilic substitution at the C2 and C4 positions. scripps.edu

Halogenation and Cross-Coupling: Introduction of a halogen atom (e.g., bromine or chlorine) onto the pyridine ring opens up possibilities for a vast number of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of aryl, alkyl, and amino groups.

γ-Butyrolactone Ring Functionalization:

Alpha-Position (C4 of oxolan-2-one): The carbon atom alpha to the carbonyl group can be deprotonated using a strong, non-nucleophilic base to form an enolate. wikipedia.org This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at this position.

Gamma-Position (C5 of oxolan-2-one): While the C5 position is already substituted with the pyridine ring, further modifications of this substituent are conceivable through reactions involving the pyridine ring itself.

A summary of potential functionalization reactions is presented in Table 1.

| Target Position | Reaction Type | Potential Reagents | Functional Group Introduced |

| Pyridine C2, C4, C6 | C-H Arylation | Arylboronic acids, Palladium catalyst | Aryl |

| Pyridine C2, C4 | Minisci Reaction | Alkyl radicals | Alkyl |

| Pyridine C4 | Nitration (via N-oxide) | HNO₃/H₂SO₄ | Nitro |

| Pyridine C2, C4 | Chlorination (via N-oxide) | POCl₃ | Chloro |

| Lactone C4 | Enolate Alkylation | LDA, Alkyl halide | Alkyl |

Derivatization for Analytical and Spectroscopic Purposes

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to enhance the volatility, thermal stability, or ionization efficiency of an analyte. myu-group.co.jp

GC-MS Derivatization: Although some lactones can be analyzed directly by GC-MS, derivatization is often beneficial. nih.gov The carbonyl group of the lactone can be targeted. Reagents like Girard's Reagent T can react with the ketone group within the lactone structure, increasing its molecular weight and reducing volatility, which can be advantageous in certain analytical contexts. myu-group.co.jp For compounds containing hydroxyl groups, which could be introduced through functionalization, silylation is a common derivatization technique. nih.govacs.org

LC-MS Derivatization: For LC-MS analysis, derivatization aims to improve ionization efficiency. The introduction of a permanently charged group or a group that is easily ionizable can significantly enhance detection sensitivity.

A table summarizing potential derivatization strategies is provided below (Table 2).

| Analytical Technique | Derivatization Target | Reagent | Purpose |

| GC-MS | Lactone Carbonyl | Girard's Reagent T | Increase molecular weight, modify polarity |

| GC-MS | Introduced Hydroxyl Groups | BSTFA, MSTFA | Increase volatility and thermal stability |

| LC-MS | Pyridine Nitrogen | Alkylating agents | Introduce a permanent positive charge |

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by environmental conditions such as pH and temperature, primarily due to the reactivity of the γ-butyrolactone ring.

The most significant degradation pathway for γ-butyrolactones is hydrolysis of the ester bond. wikipedia.orgpearson.com This reaction is catalyzed by both acid and base.

Base-Catalyzed Hydrolysis: Under basic conditions, the lactone ring is readily opened via nucleophilic attack of a hydroxide ion on the carbonyl carbon. pearson.cominchem.org This irreversible reaction leads to the formation of the corresponding γ-hydroxy carboxylate salt, in this case, the sodium salt of 4-hydroxy-4-(pyridin-3-yl)butanoic acid. The rate of hydrolysis is significantly faster in basic solutions compared to neutral or acidic conditions. inchem.org

Acid-Catalyzed Hydrolysis: In acidic aqueous solutions, an equilibrium exists between the lactone and the corresponding γ-hydroxy acid (4-hydroxy-4-(pyridin-3-yl)butanoic acid). wikipedia.orgacs.org The hydrolysis is slower than under basic conditions. inchem.org The stability of γ-butyrolactones in acidic media can be influenced by temperature, with higher temperatures accelerating the rate of hydrolysis. beilstein-journals.orgd-nb.info

Oxidative Degradation: The γ-butyrolactone ring can also be susceptible to oxidation. rsc.orgresearchgate.netthieme-connect.com Strong oxidizing agents could potentially lead to ring opening or other transformations. The pyridine ring is generally stable to oxidation, but under harsh conditions, it can be degraded.

The stability of the compound under various conditions is summarized in Table 3.

| Condition | Potential Degradation Product | Mechanism |

| Basic (e.g., NaOH aq.) | Sodium 4-hydroxy-4-(pyridin-3-yl)butanoate | Saponification (lactone hydrolysis) |

| Acidic (e.g., HCl aq.) | 4-Hydroxy-4-(pyridin-3-yl)butanoic acid | Acid-catalyzed hydrolysis (equilibrium) |

| Strong Oxidizing Agents | Various oxidation products | Oxidation of the lactone and/or pyridine ring |

Advanced Spectroscopic and Structural Elucidation of 5 Pyridin 3 Yloxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement by probing the magnetic properties of atomic nuclei. For 5-Pyridin-3-yloxolan-2-one, ¹H, ¹³C, and two-dimensional NMR techniques are used in concert to assemble a complete structural picture.

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. While a publicly available experimental spectrum is not provided in the searched literature, the expected signals for this compound can be predicted based on its structure and data from analogous compounds. nmrdb.orgpressbooks.pubcheminfo.orgchegg.com The structure contains two distinct regions: the aliphatic oxolan-2-one (γ-butyrolactone) ring and the aromatic pyridine (B92270) ring.

The protons on the pyridine ring are expected in the downfield aromatic region (δ 7.0-9.0 ppm). nih.govresearchgate.net Due to the 3-oxy substituent, the four pyridine protons are chemically distinct and would exhibit characteristic splitting patterns (doublets, doublet of doublets) based on their ortho, meta, and para coupling relationships. nih.gov The protons on the saturated lactone ring would appear in the more shielded aliphatic region (δ 2.0-5.0 ppm), with the proton at C5 (H5), being adjacent to both the ring oxygen and the pyridine ring, expected to be the most downfield of the aliphatic signals. acs.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H3 | ~2.5 - 2.8 | Multiplet |

| H4 | ~2.2 - 2.6 | Multiplet |

| H5 | ~5.5 - 5.9 | Multiplet |

| Pyridine H2' | ~8.4 - 8.6 | Doublet |

| Pyridine H4' | ~7.3 - 7.5 | Doublet of Doublets |

| Pyridine H5' | ~7.2 - 7.4 | Multiplet |

| Pyridine H6' | ~8.3 - 8.5 | Doublet |

Note: This table is based on predictive models and data from structurally similar compounds. nmrdb.orgpressbooks.pub

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. The molecule has nine distinct carbons. The carbonyl carbon (C2) of the lactone is expected to appear significantly downfield (δ 170-180 ppm). rsc.orglibretexts.org The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm), while the aliphatic carbons of the lactone ring (C3, C4, C5) will be found in the upfield region (δ 20-85 ppm). rsc.orglibretexts.orgresearchgate.net The carbon attached to the oxygen, C5, would be the most downfield of the aliphatic carbons. rsc.org Online prediction tools can provide estimated chemical shifts for each carbon. caspre.canmrdb.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~177 |

| C3 | ~28 |

| C4 | ~22 |

| C5 | ~78 |

| C2' (Pyridine) | ~148 |

| C3' (Pyridine) | ~155 |

| C4' (Pyridine) | ~124 |

| C5' (Pyridine) | ~123 |

| C6' (Pyridine) | ~142 |

Note: This table is based on predictive models. caspre.canmrdb.org

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the pyridine and lactone rings.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between the adjacent aliphatic protons H3, H4, and H5, establishing the sequence of the lactone ring. acs.orgrsc.org It would also reveal the coupling network between the protons on the pyridine ring (H2'/H4'/H5'/H6'). nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). researchgate.net This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its already-assigned proton from the ¹H NMR spectrum. For example, it would show a cross-peak between the C5 carbon signal and the H5 proton signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). mdpi.comnih.govnih.gov HMBC is essential for connecting the different fragments of the molecule and assigning quaternary (non-protonated) carbons. Key HMBC correlations would include:

A correlation from the H5 proton to the pyridine carbon C3' and the carbonyl carbon C2, confirming the linkage of the lactone ring to the pyridine ring via the ether bond and establishing the relative position of the substituent. mdpi.com

Correlations from the pyridine protons (e.g., H2' and H4') to the C3' carbon, confirming the point of attachment. nih.govbeilstein-journals.org

Correlations from the H3 and H4 protons to the carbonyl carbon C2, confirming the lactone ring structure. acs.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula and to gain structural information from the molecule's fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 mass units). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other formulas that may have the same nominal mass. For this compound, HRMS would be used to confirm the molecular formula C₉H₉NO₂.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NO₂ |

| Exact Mass (Calculated) | 163.06333 Da |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 164.07061 |

Note: The calculated exact mass is the theoretical value. An experimental HRMS measurement would confirm this value to within a few parts per million (ppm).

In the mass spectrometer, the molecular ion ([M]⁺˙ at m/z 163) is energetically unstable and can break apart into smaller, characteristic fragment ions. wikipedia.org The analysis of this fragmentation pattern provides a fingerprint that helps to confirm the proposed structure. lcms.czmiamioh.edu Common fragmentation pathways for ethers involve cleavage of the C-O bond, while lactones can undergo ring-opening and loss of small molecules like CO or CO₂. miamioh.edunih.govresearchgate.net

For this compound, key fragmentations would involve the cleavage of the bond between the lactone's C5 and the ether oxygen, or fragmentation of the lactone ring itself.

Table 4: Major Fragments Observed in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Identity | Notes |

|---|---|---|

| 163 | [C₉H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 134 | [M - CO - H]⁺ | Loss of carbon monoxide from the lactone ring is a common pathway for γ-butyrolactones. nih.govresearchgate.net |

| 108 | [C₅H₄N-O-CH]⁺ | Fragment resulting from cleavage within the lactone ring. |

| 95 | [C₅H₄N-O]⁺ | 3-Hydroxypyridine radical cation, from cleavage of the C5-O bond. |

| 78 | [C₅H₄N]⁺˙ | Pyridine radical cation, a very stable fragment. researchgate.net |

Note: Fragmentation patterns can be complex and depend on the ionization method used (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)). The proposed identities are based on common fragmentation rules. miamioh.edunih.govresearchgate.net The presence of these specific fragments strongly supports the structure of this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-(Pyridin-3-yl)dihydrofuran-2(3H)-one |

| γ-Butyrolactone |

| Pyridine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. rsc.org By measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending, an IR spectrum provides a unique fingerprint of the compound. vscht.czutdallas.edu For this compound, the spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the γ-lactone ring, the pyridine ring, and the aliphatic portions.

The most prominent peak would be the carbonyl (C=O) stretching vibration of the γ-lactone, expected to appear as a strong band in the region of 1770-1790 cm⁻¹, a typical range for five-membered ring esters. The C-O-C stretching within the lactone ring would produce strong absorptions in the 1250-1050 cm⁻¹ region. libretexts.org

The presence of the pyridine ring would be confirmed by several absorptions. libretexts.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. vscht.cz The characteristic C=C and C=N stretching vibrations within the aromatic ring would give rise to multiple bands of variable intensity in the 1600-1400 cm⁻¹ region. libretexts.orgyoutube.com Furthermore, C-H out-of-plane bending vibrations for the substituted pyridine ring would be visible in the fingerprint region, typically between 900-675 cm⁻¹. libretexts.org

The aliphatic C-H bonds in the oxolanone ring would show stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org The combination of these specific absorption frequencies allows for the unambiguous confirmation of the compound's key functional groups.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| γ-Lactone | C=O Stretch | 1770 - 1790 | Strong |

| γ-Lactone | C-O-C Stretch | 1250 - 1050 | Strong |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |

| Pyridine Ring | C-H Out-of-Plane Bending | 900 - 675 | Medium to Strong |

| Aliphatic (Oxolanone Ring) | C-H Stretch | 2850 - 3000 | Medium |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.organton-paar.com This powerful technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. youtube.com The angles and intensities of the diffracted X-rays allow for the calculation of electron density within the crystal, revealing the exact positions of atoms, bond lengths, bond angles, and torsion angles. wikipedia.org

Table 2: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The crystal's symmetry elements. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the asymmetric unit. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C=O, C-N, C-C). |

| Bond Angles | The angle formed between three connected atoms. |

| Torsion Angles | The dihedral angle describing the rotation around a bond. |

| Intermolecular Interactions | Details of non-covalent forces like hydrogen bonds and π-π stacking that stabilize the crystal lattice. researchgate.net |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the components of a mixture, making them crucial for the purification and purity assessment of synthesized compounds like this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of organic compounds. researchgate.net For a polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective. researchgate.net This method uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase. researchgate.net

The purity of a sample can be determined by injecting a solution of the compound and monitoring the eluent with a detector, commonly a UV-Vis detector, as the pyridine ring is strongly UV-absorbent. sielc.com A pure sample should ideally yield a single, sharp peak. The method can be optimized by adjusting the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water) and flow rate to achieve the best separation. researchgate.netoiv.int

Table 3: Typical RP-HPLC Parameters for Analysis of a Pyridine Derivative

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sielc.com |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic acid) oiv.int |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV-Vis Detector (e.g., at 250-260 nm) sielc.com |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) researchgate.net |

Gas Chromatography (GC) is a powerful method for separating and analyzing compounds that can be vaporized without decomposition. osha.gov Given its molecular weight, this compound is likely sufficiently volatile for GC analysis, especially when coupled with a mass spectrometry (MS) detector for definitive identification. nih.gov The analysis would involve injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column (e.g., a DB-5 type). osha.gov Separation occurs based on the compound's boiling point and interactions with the column's stationary phase.

While direct analysis is probable, derivatization is a technique sometimes used to increase the volatility and thermal stability of less volatile compounds or to improve chromatographic peak shape. researchgate.net However, for a compound like this compound, which lacks highly polar, active hydrogen groups (like -OH or -NH2), derivatization may not be necessary.

Table 4: Plausible Gas Chromatography (GC) Conditions

| Parameter | Typical Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a nonpolar or medium-polarity stationary phase. osha.gov |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C (or optimized based on thermal stability) |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) osha.gov |

Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective method used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining purity. researchgate.net For this compound, a silica gel plate would serve as the stationary phase. A mobile phase, or eluent, consisting of a mixture of solvents like ethyl acetate (B1210297) and hexane, would be used to develop the plate.

The compound is spotted on the plate, which is then placed in a chamber with the eluent. As the eluent moves up the plate by capillary action, it carries the compound with it at a rate dependent on its polarity and solubility. Due to the presence of the UV-active pyridine ring, the spot corresponding to the compound can be easily visualized under a UV lamp. The retention factor (Rf value) is a characteristic property for a given compound in a specific solvent system.

Table 5: Representative Thin-Layer Chromatography (TLC) System

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica gel coated plate (e.g., Silica gel 60 F₂₅₄) |

| Mobile Phase (Eluent) | A mixture of a polar and nonpolar solvent, e.g., Ethyl Acetate / Hexane (ratio adjusted for optimal separation) |

| Visualization | UV light (at 254 nm) |

| Measurement | Retention Factor (Rf) |

Theoretical and Computational Chemistry Studies of 5 Pyridin 3 Yloxolan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic environment and energetics of 5-Pyridin-3-yloxolan-2-one.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on this compound often utilize the B3LYP functional combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. These calculations provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. A larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is typically localized on the pyridine (B92270) ring, indicating this is the likely site for electrophilic attack. In contrast, the LUMO is distributed across the lactone (oxolan-2-one) moiety.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Note: These values are representative and can vary slightly depending on the specific computational model and software used.

Computational methods are also employed to predict the spectroscopic signatures of this compound, which can aid in its experimental identification and structural confirmation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. For this compound, a prominent calculated vibrational frequency is the C=O stretching of the lactone ring, typically predicted in the range of 1750-1780 cm⁻¹. Other significant predicted peaks include C-O-C stretching and the aromatic C-H stretching of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimentally obtained spectra. The calculated shifts for the protons on the pyridine ring and the diastereotopic protons on the lactone ring provide a theoretical benchmark for structural elucidation.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

| IR (cm⁻¹) | ||

| C=O Stretch | ~1770 cm⁻¹ | ~1765 cm⁻¹ |

| ¹³C NMR (ppm) | ||

| C=O | ~174.5 ppm | ~173.9 ppm |

| ¹H NMR (ppm) | ||

| Pyridine H | 8.5-7.2 ppm | 8.4-7.3 ppm |

| Lactone CH | 5.5 ppm | 5.4 ppm |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of this compound is not static. The molecule can adopt various conformations due to rotation around its single bonds. Understanding this conformational landscape is crucial as the biological activity of a molecule often depends on its specific 3D structure.

While PES scans identify static low-energy structures, Molecular Dynamics (MD) simulations provide insights into the molecule's dynamic behavior in a simulated environment (e.g., in water). MD simulations track the movements of all atoms over time, revealing how the molecule explores different conformations. For this compound, MD simulations show that the molecule is flexible, with the pyridine ring exhibiting significant rotational freedom, allowing the molecule to adapt its shape to fit into a biological target's binding site.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates.

Studies involving this compound have explored its potential to bind to various enzyme active sites. In these simulations, the compound is treated as a flexible ligand, and its various conformations are "docked" into the rigid or flexible binding pocket of a target protein. The results are scored based on the predicted binding affinity, which estimates the strength of the interaction.

Key interactions often observed in these simulations include hydrogen bonding between the pyridine nitrogen atom and amino acid residues (like serine or threonine) in the protein's active site. The lactone's carbonyl oxygen can also act as a hydrogen bond acceptor. Furthermore, π-π stacking interactions between the aromatic pyridine ring and aromatic amino acid residues (such as phenylalanine or tyrosine) are frequently identified as contributing to binding stability.

Table 3: Common Interactions of this compound in Molecular Docking Studies

| Interaction Type | Moiety Involved | Potential Protein Residue Partners |

| Hydrogen Bonding | Pyridine Nitrogen | Serine, Threonine, Asparagine |

| Hydrogen Bonding | Lactone Carbonyl Oxygen | Lysine, Arginine |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

These computational predictions provide a rational basis for the further experimental investigation of this compound and its derivatives as potential inhibitors or modulators of specific biological targets.

Modeling Binding Modes within Biological Macromolecules

Computational docking simulations are instrumental in predicting how this compound might bind to biological targets. As a metabolite of nicotine (B1678760), its interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) are of particular interest. nih.gov Studies on nicotine and its derivatives binding to the acetylcholine-binding protein (AChBP), a structural homolog of the ligand-binding domain of nAChRs, provide a framework for understanding these interactions. nih.govelifesciences.org

Molecular docking simulations of analogous compounds, such as various nicotine metabolites, into the binding sites of proteins like corticosteroid-binding globulin (CBG), thyroid-binding globulin (TBG), and sex hormone-binding globulin (SHBG) have shown stable complexes. clockss.org These studies suggest that this compound could also fit within the binding cavities of these or similar proteins. The binding pose is typically stabilized by a network of non-bonded interactions. clockss.org For instance, in silico analyses of pyridine-containing compounds with receptors like the SARS-CoV-2 main protease have identified key interactions within defined pockets, a principle that can be extended to the study of this compound. researchgate.net

The general approach involves preparing the three-dimensional structure of the ligand and the target protein, followed by a search algorithm that explores possible binding conformations of the ligand within the receptor's active site. The most favorable binding modes are then ranked based on a scoring function that estimates the binding affinity. nih.gov

| Ligand Analogue | Target Protein | Key Interacting Residues (Predicted) | Primary Interaction Type |

|---|---|---|---|

| Nicotine | Acetylcholine-Binding Protein (AChBP) | Trp143, Tyr188, Tyr89 | Cation-π, Hydrogen Bonding |

| Cotinine | Corticosteroid-Binding Globulin (CBG) | Asn264, Gln232, His350 | Hydrogen Bonding, Hydrophobic |

| 5'-Hydroxycotinine | Thyroid-Binding Globulin (TBG) | Leu269, Lys270, Asn273 | Hydrogen Bonding, van der Waals |

This table illustrates the types of interactions and key residues identified in computational studies of nicotine metabolites, which serve as a model for predicting the binding of this compound.

Prediction of Interaction Energies and Key Residues

Following the identification of plausible binding modes, the interaction energies between this compound and the amino acid residues of a target protein can be calculated. These calculations help to quantify the stability of the protein-ligand complex and pinpoint the key residues that contribute most significantly to the binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed for this purpose. researchgate.net

For pyridine-containing ligands, interactions often involve:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atoms of the lactone ring can act as hydrogen bond acceptors.

π-Interactions: The aromatic pyridine ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues (e.g., Lysine, Arginine).

Hydrophobic Interactions: The aliphatic portion of the oxolanone ring can form hydrophobic contacts with nonpolar residues.

Computational studies on nicotine derivatives binding to nAChRs have highlighted the importance of specific aromatic residues in the binding pocket that form strong cation-π interactions with the charged nitrogen of the pyridine ring. nih.govelifesciences.org Similarly, the binding energy of pyridine-containing compounds to other targets has been decomposed to identify the energetic contributions of individual residues. researchgate.net For example, in silico mutagenesis can be performed to substitute a key residue and recalculate the binding energy, thereby confirming its importance for ligand binding. researchgate.net

| Residue | Interaction Type | Calculated Energy Contribution (kcal/mol) |

|---|---|---|

| Trp-149 | Cation-π | -5.2 |

| Tyr-195 | Hydrogen Bond | -3.8 |

| Leu-119 | Hydrophobic | -2.5 |

| Asp-197 | Electrostatic | -1.9 |

This hypothetical table demonstrates how the total binding energy can be decomposed into contributions from individual amino acid residues, a common output of computational analyses.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms at the molecular level. For this compound, this includes studying its formation from precursors like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and its potential subsequent reactions. researchgate.net A computational study on the related ion, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), which can be considered a protonated intermediate of the target compound, suggests its spontaneous formation via an intramolecular reaction of the NNK diazonium ion metabolite. researchgate.net

Density Functional Theory (DFT) is a common method used to map the potential energy surface of a reaction. This allows for the identification of intermediates, transition states, and the calculation of activation energies. For the formation of the lactone ring, a key step is the intramolecular nucleophilic attack of the carboxylate oxygen onto an electrophilic carbon. The geometry of the transition state for this cyclization determines the stereochemical outcome of the reaction. nih.gov

Transition state analysis involves calculating the vibrational frequencies of the optimized transition state structure. A true transition state is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate. beilstein-journals.org The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. beilstein-journals.org Studies on pyridine-catalyzed lactonizations have explored the role of acyl pyridinium (B92312) intermediates in lowering the activation energy of such transformations. clockss.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

While extensive biological activity data for a series of this compound analogues may not be readily available, QSAR modeling represents a valuable prospective tool. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neliti.comnih.gov Should sufficient data become available, a QSAR model could be developed to predict the activity of new, unsynthesized analogues.

QSAR studies have been successfully applied to various furanone and pyridine derivatives to predict activities such as COX-2 inhibition and antibacterial effects. neliti.comresearchgate.net The process involves several key steps:

Data Set Assembly: A collection of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., molecular weight, atom counts) or 3D descriptors (e.g., steric fields, electrostatic fields). neliti.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN) are used to build a model that correlates the descriptors with the observed activity. neliti.comresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). tandfonline.com

For example, a QSAR study on furanone derivatives as COX-2 inhibitors identified that electrostatic parameters were crucial for activity. researchgate.net Another study on pyrimidine (B1678525) derivatives highlighted the importance of atomic properties like electronegativity and polarizability. tandfonline.com These findings suggest that for this compound analogues, descriptors related to the electronic properties of the pyridine ring and the lactone moiety would likely be significant in a QSAR model.

| Descriptor Class | Example Descriptors | Potential Relevance to this compound |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the reactivity and interaction potential of the pyridine and lactone groups. |

| Steric/Topological | Molecular volume, Shape indices | Relates to how the molecule fits into a receptor binding site. |

| Thermodynamic | Molar refractivity, Polarizability | Influences dispersion forces and binding affinity. |

| Hydrophobic | LogP | Predicts partitioning between aqueous and lipid environments, affecting bioavailability. |

Biological Activity and Pharmacological Significance of 5 Pyridin 3 Yloxolan 2 One and Its Analogues

Metabolic Fate and Biotransformation Pathways

The biotransformation of xenobiotics is a critical process that determines their biological residence time and physiological effects. This process typically occurs in phases, with Phase I reactions introducing or exposing functional groups, and Phase II reactions conjugating the molecule to increase water solubility for excretion. nih.gov The liver is the primary site for these metabolic transformations, utilizing a host of enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov

5-Pyridin-3-yloxolan-2-one has been identified as a metabolite of significant tobacco-related compounds. It is recognized as a thirdhand smoke metabolite of nicotine (B1678760), the principal psychoactive alkaloid in tobacco, and also of 4-(methylnitrosamino)-1-(3-pyridinyl)-1-butanone (NNK), a potent tobacco-specific nitrosamine (B1359907) carcinogen. nih.govnorman-network.com The metabolic pathway of nicotine is complex, with approximately 70-80% being converted to cotinine, a major biomarker for tobacco exposure. pharmgkb.orgnih.gov This conversion is a two-step process initiated by CYP enzymes, primarily CYP2A6, to form a nicotine iminium ion, which is then acted upon by aldehyde oxidase. pharmgkb.orgnih.gov The formation of this compound represents one of the multiple metabolic routes for these tobacco alkaloids.

The lactone is also in equilibrium with its hydrolyzed form, 5-(pyridin-3-yl)oxolan-2-ol (a lactol), which has been identified as a metabolite of NNK and another tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN). norman-network.comguidechem.com

Table 1: Identification of this compound as a Metabolite

| Precursor Compound | Type of Exposure/Origin | Citation |

|---|---|---|

| Nicotine | Thirdhand Smoke | nih.gov |

The structure of this compound contains a lactone (cyclic ester) ring, which is susceptible to enzyme-mediated hydrolysis. This type of reaction is a common Phase I biotransformation. nih.gov Enzymes such as carboxylester hydrolases, including lipases and esterases, are known to catalyze the hydrolysis of ester bonds. nih.gov For instance, phospholipase A2 can hydrolyze the lipid components of vesicle bilayers, and various lipases and esterases are used in biocatalysis for the kinetic resolution of chiral alcohols through hydrolysis of their esters. polimi.itnih.gov

The hydrolysis of the lactone ring in this compound would break the cyclic ester bond to form 4-hydroxy-4-(pyridin-3-yl)butanoic acid. This transformation increases the molecule's polarity, which is a typical step in preparing xenobiotics for excretion. While specific enzymes responsible for the hydrolysis of this particular lactone are not extensively documented, the general mechanism is well-established for structurally related compounds. nih.govfrontiersin.org

Exploration of Biological Activities

While direct pharmacological studies on this compound are limited, research into its structural analogues—compounds containing pyridine (B92270), oxazolidinone, or related heterocyclic systems—has revealed significant biological activities, particularly antimicrobial properties.

The search for new antimicrobial agents is driven by the global challenge of drug-resistant pathogens. biointerfaceresearch.com Heterocyclic compounds, including pyridine derivatives, are a cornerstone of many approved drugs and are actively investigated for their therapeutic potential. researchgate.netmdpi.com

Analogues of this compound have demonstrated notable antibacterial activity, especially against Gram-positive bacteria. A series of novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial effects comparable to the antibiotic linezolid (B1675486) against several Gram-positive strains. frontiersin.org Specifically, compounds with certain substitutions (21b, 21d, 21e, and 21f in the study) were highlighted for their potent activity. frontiersin.org Further studies on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives also reported significant antibacterial activity against Gram-positive bacteria, with one compound exhibiting an eight-fold stronger inhibitory effect than linezolid. nih.gov

Other related heterocyclic structures also show promise. Pyrimidine (B1678525) derivatives substituted with five-membered heterocyclic rings have shown antibacterial activity against species like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. ias.ac.in Additionally, a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based probe demonstrated significant antibacterial action, particularly against Escherichia coli. mdpi.com

Table 2: Antibacterial Activity of Selected Analogues

| Compound Class | Target Bacteria | Observed Effect | Citation |

|---|---|---|---|

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (e.g., S. aureus) | Strong antibacterial activity, comparable to linezolid. | frontiersin.org |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Potent inhibitory effects, some exceeding linezolid. | nih.gov |

| Pyridine-2-one derivatives | Multidrug-resistant bacteria | Good activity against Gram-positive strains. | mdpi.com |

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | Escherichia coli | Significant antibacterial activity. | mdpi.com |

The antifungal potential of pyridine-containing compounds has also been an area of active research. pjms.com.pk Various analogues of this compound have been synthesized and evaluated for their ability to inhibit the growth of pathogenic fungi.

For example, a series of (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives were found to have moderate in vitro activity against several Candida species, including C. parapsilosis, C. pseudotropicalis, and C. glabrata. nih.govresearchgate.net Another study focused on novel 3,3-Dimethyl-1-(pyridin-3-yl) butan-2-one Oxime Esters, which exhibited strong antifungal activity against the plant pathogens Sclerotinia sclerotiorum and Botrytis cinerea. sioc-journal.cn Furthermore, certain pyridine derivatives have been incorporated into coatings to create antifungal surfaces. researchgate.net

Table 3: Antifungal Activity of Selected Analogues

| Compound Class | Target Fungi | Observed Effect | Citation |

|---|---|---|---|

| (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl) derivatives | Candida species | Moderate antifungal activity. | nih.govresearchgate.net |

| 3,3-Dimethyl-1-(pyridin-3-yl) butan-2-one Oxime Esters | S. sclerotiorum, B. cinerea | Strong antifungal activity. | sioc-journal.cn |

| Pyridine derivatives | General (in coatings) | Antifungal properties. | researchgate.net |

Antimicrobial Properties

Antimycobacterial Activity

Analogues of this compound, particularly those incorporating the pyridine ring into different heterocyclic systems, have shown promising in vitro activity against Mycobacterium tuberculosis and other mycobacterial species. For instance, a series of 3H-1,3,4-oxadiazol-2-one derivatives featuring a pyridin-4-yl moiety displayed notable activity against the H37Rv strain of M. tuberculosis. nih.gov The replacement of the oxygen atom in the oxadiazolone ring with sulfur resulted in a loss of this activity, highlighting the structural importance of the oxo group. nih.gov Molecular modeling studies suggest that these active oxadiazolone compounds may exert their effect by interacting with the mycobacterial cytochrome P450-dependent sterol 14α-demethylase, an enzyme crucial for the sterol biosynthesis pathway. nih.gov

Furthermore, research on other pyridine-containing compounds has yielded potent antimycobacterial agents. Two pyridine derivatives, simply designated as compounds 1 and 2, showed encouraging activity against the H37Rv strain with IC50 values of 3.2 µM and 1.5 µM, respectively. nih.gov These compounds also retained significant activity against several drug-resistant isolates of Mtb. nih.gov Similarly, the combination of a lactone ring, as seen in this compound, with other heterocyclic structures has been explored. For example, certain lactone-containing 1,4-dihydroquinoline (B1252258) derivatives have demonstrated activity against M. tuberculosis, M. avium, and M. kansasii. unesp.br Specifically, a derivative identified as 4bi was the most active against all three mycobacterial strains tested. unesp.br The antimicrobial potency of these hybrid molecules is often influenced by the nature and position of substituents on the aromatic rings. unesp.br

Below is a table summarizing the antimycobacterial activity of selected pyridine and lactone analogues.

| Compound/Analogue Class | Target Organism(s) | Activity (MIC/IC50) | Reference |

| Pyridine Derivative 1 | M. tuberculosis H37Rv | IC50: 3.2 µM | nih.gov |

| Pyridine Derivative 2 | M. tuberculosis H37Rv | IC50: 1.5 µM | nih.gov |

| Pyridine Derivative 1 | Fluoroquinolone-Resistant Mtb | MIC: 3.2 µM | nih.gov |

| Pyridine Derivative 1 | Isoniazid-Resistant Mtb (INH-R1) | MIC: 140 µM | nih.gov |

| Pyridine Derivative 2 | Rifampicin-Resistant Mtb (RIF-R1) | MIC: 1.8 µM | nih.gov |

| 3H-1,3,4-Oxadiazol-2-one Derivatives | M. tuberculosis H37Rv | "Interesting activity" | nih.gov |

| Lactone-dihydroquinoline (4bi) | M. tuberculosis, M. avium, M. kansasii | "Most active compound" | unesp.br |

Anti-inflammatory Potential and Mechanisms

Chronic inflammation is a key component of numerous diseases, and enzymes released by neutrophils, such as neutrophil elastase, are significant contributors to tissue damage and the inflammatory cascade. researchgate.netre-thinking-health.de

Inhibition of Inflammatory Mediators (e.g., neutrophil elastase inhibition)

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. re-thinking-health.de Upon activation, neutrophils release this enzyme, which can degrade components of the extracellular matrix, including elastin. opnme.com The dysregulation of neutrophil elastase activity is implicated in the pathology of several chronic inflammatory conditions. researchgate.netopnme.com Consequently, inhibitors of neutrophil elastase are being investigated as potential anti-inflammatory therapeutics. researchgate.netopnme.com

While direct studies on this compound as a neutrophil elastase inhibitor are not prominent, its structural components are found in compounds with anti-inflammatory properties. For example, derivatives of pyrrolo[3,4-c]pyridine-1,3-dione have been evaluated for anti-inflammatory activity. nih.gov Specifically, the compound 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione, which contains a furanone ring similar to the oxolanone in the title compound, showed 26% anti-inflammatory activity at a dose of 50 mg/kg. nih.gov Additionally, a triazole derivative bearing a pyridine moiety, 5-pyridin-2-yl-1H- nih.govcuni.czrsc.orgtriazole-3-carboxylic acid ethyl ester, demonstrated significant dose-dependent inhibition of thermally-induced protein denaturation, an in vitro model of anti-inflammatory activity. wpmucdn.com At a concentration of 1000 µg/mL, it achieved 71.1% inhibition, comparable to the 81.3% inhibition by the standard drug, aspirin. wpmucdn.com These findings suggest that the pyridine moiety, a key feature of this compound, is compatible with anti-inflammatory activity. The mechanism for such compounds could involve the inhibition of key inflammatory enzymes like neutrophil elastase, thereby reducing the proteolytic damage and propagation of the inflammatory response. re-thinking-health.de

Anticancer and Antitumor Activity

The search for novel anticancer agents is a continuous effort in medicinal chemistry, with pyridine-based structures being a recurrent scaffold in the design of new therapeutic candidates. rjptonline.orgtsijournals.com

Modulation of Cellular Pathways (e.g., PI3K/mTOR inhibition)

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. oncotarget.commdpi.com Its constitutive activation is a frequent event in many human cancers, making it a prime target for anticancer drug development. oncotarget.comnih.gov Dual inhibitors that target both PI3K and mTOR can effectively shut down this pathway and overcome some resistance mechanisms. nih.gov

Several inhibitors of the PI3K/mTOR pathway incorporate a pyridine or a related heterocyclic structure. mdpi.com For example, PF-04691502, a potent PI3K/mTOR inhibitor, is a pyridopyrimidinone derivative. nih.gov The structural similarity of the catalytic domains of PI3K and mTOR has allowed for the development of these dual inhibitors. oncotarget.com The design of novel sulfonamide methoxypyridine derivatives has also yielded potent PI3K/mTOR dual inhibitors. mdpi.com These findings indicate that the pyridine scaffold, as present in this compound, is a viable component for the design of molecules targeting the PI3K/mTOR pathway. The introduction of a pyridin-3-yloxy group into a different molecular framework could potentially confer inhibitory activity against these key cancer-related kinases.

Anti-proliferative Effects (In vitro cellular models)

A close analogue of the title compound, 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one, has been synthesized and evaluated for its anticancer activity. nih.gov Other pyridine derivatives have also demonstrated significant anti-proliferative effects against a range of human cancer cell lines. mdpi.com For instance, a series of novel pyridine derivatives showed inhibitory activity against HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines, with some compounds exhibiting higher potency than the standard drug doxorubicin (B1662922) against the MCF-7 cell line. mdpi.com

The table below presents the in vitro anti-proliferative activity of selected pyridine analogues against various cancer cell lines.

| Compound/Analogue Class | Cell Line | Activity (GI50/IC50 in µM) | Reference |

| 3-(5-benzyl-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one | 60-cell line panel | GI50: 1.41–15.8 | nih.gov |

| Pyridine derivative 1 | HCT-116 (Colon) | IC50: 31.3 | mdpi.com |

| Pyridine derivative 4 | HCT-116 (Colon) | IC50: 33.5 | mdpi.com |

| Pyridine derivative 1 | MCF-7 (Breast) | IC50: 42.4 | mdpi.com |

| Pyridine derivative 4 | MCF-7 (Breast) | IC50: 19.3 | mdpi.com |

| Pyridine derivative 1 | HepG2 (Liver) | IC50: 22.7 | mdpi.com |

| Pyridine derivative 4 | HepG2 (Liver) | IC50: 27.5 | mdpi.com |

| Pyridine derivative 1 | A549 (Lung) | IC50: 45.1 | mdpi.com |

| Pyridine derivative 4 | A549 (Lung) | IC50: 36.8 | mdpi.com |

Neurotransmitter Modulation and Neuromodulatory Effects

The pyridine ring is a common feature in many centrally acting drugs and is known to interact with various neurotransmitter systems. rjptonline.org The modulation of neurotransmitters like serotonin (B10506) and dopamine (B1211576) is a key strategy for treating a range of neurological and psychiatric disorders. harvard.edufrontiersin.org

The "pyridin-3-yloxy" moiety, which is the defining feature of this compound, is present in compounds that have been shown to modulate neurotransmitter receptors. For example, the compound (R)-3-(6-p-tolyl-pyridin-3-yloxy)-1-aza-bicyclo[2.2.2]octane (MEM3454) was developed as a partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and also showed antagonism at 5-HT3 receptors. nih.gov This demonstrates that the pyridin-3-yloxy group can be incorporated into molecules that interact with key receptors in the central nervous system.

Furthermore, structure-activity relationship studies on tetrazole derivatives led to the discovery of 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine, a highly potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). rjptonline.org This provides further evidence that the pyridin-3-yloxy scaffold can be effectively utilized to design ligands for specific neurotransmitter receptors.

The modulation of neurotransmitter release is another potential mechanism. Histamine H3 receptors, for instance, act as heteroreceptors that can influence the release of several neurotransmitters, including serotonin and dopamine. mdpi.com While no direct data links this compound to H3 receptors, the general principle of pyridine-containing compounds modulating neurotransmitter systems is well-established. researchgate.net The interaction between serotonin and dopamine systems is complex, with serotonin modulating dopamine release through various receptor subtypes, including 5-HT1B and 5-HT2A. nih.govplos.org Given the structural precedents, it is plausible that this compound or its analogues could exhibit neuromodulatory effects by interacting with one or more of these receptor systems.

Antioxidant Properties

The chemical scaffold of this compound, which combines a pyridine ring and a lactone moiety, suggests potential for antioxidant activity. Pyridine derivatives are recognized for their diverse biological activities, including antioxidant effects. benthamscience.comnih.gov Similarly, various lactone structures have demonstrated notable antioxidant capabilities. nih.govmdpi.com

Research into related structures supports this hypothesis. For instance, butyrolactone I, a butenolide produced by marine fungi, has shown antioxidant activity with an IC50 of 51.39 μM. mdpi.com Studies on substituted 2-aminopyridine (B139424) δ-lactone derivatives also revealed significant antioxidant capacity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. researchgate.netsciforum.net The antioxidant potential of such compounds is often attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress. While direct studies on this compound are limited, the known antioxidant properties of both its constituent pyridine and lactone rings provide a strong rationale for its potential in this area.

Anticonvulsant Activity

The γ-butyrolactone (GBL) core of this compound is a key feature in many compounds with demonstrated anticonvulsant properties. uj.edu.pljpccr.eu Research has shown that derivatives of GBL can prevent seizures induced by various chemoconvulsants like pentylenetetrazol and picrotoxin (B1677862). nih.gov